The table below summarizes the key quantitative data defining the activity of Perzinfotel:
| Parameter | Value | Experimental Context |
|---|---|---|
| Receptor Affinity (IC₅₀) | 30 nM | Binding affinity for the glutamate site of the NMDA receptor [1]. |
| Functional Blockade (IC₅₀) | 0.48 μM | Inhibition of NMDA-induced currents [1]. |
| Neuroprotection (IC₅₀) | 1.6 μM | Blockade of glutamate-induced neurotoxicity [1]. |
The characterization of this compound's mechanism and efficacy involved several key experimental approaches.
This compound acts as a competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor. The following diagram illustrates the signaling pathway it modulates and its specific point of intervention.
This compound was investigated as a potential therapeutic for conditions involving NMDA receptor-mediated excitotoxicity, including stroke and neuropathic pain (such as diabetic neuropathies) [2] [4]. Its development was discontinued after Phase 2 clinical trials [2] [4]. A significant challenge was its low oral bioavailability (3-5%), which led to subsequent research into developing prodrugs to improve its absorption [2].
The core mechanism of this compound is well-established as a competitive NMDA receptor antagonist. While its clinical development has been halted, it remains a valuable chemical tool for neurological research [2] [3] [1].
In ischemic stroke, impaired blood flow leads to excessive release of the neurotransmitter glutamate. This overactivates NMDA receptors, causing a toxic influx of calcium into neurons and triggering cell death—a process known as excitotoxicity [1] [2]. As a competitive NMDA receptor antagonist, perzinfotel binds to the receptor's glutamate site, blocking the neurotoxic effects of excessive glutamate and offering a potential mechanism to protect vulnerable brain tissue [3] [4].
A pivotal study characterized this compound's efficacy and safety profile in models of pain hypersensitivity [4] [5].
The diagram below illustrates the experimental workflow:
The table below compares this compound with other NMDA receptor antagonists from the study:
| Compound | Class | Efficacy Against Hypersensitivity | Effect on Operant Responding |
|---|---|---|---|
| This compound | Competitive Glutamate Site Antagonist | Potent, dose-dependent block | No disruption at effective doses |
| Memantine, Dizocilpine, Ketamine | Uncompetitive Channel Blocker | Limited | Suppressed at doses lacking antinociception |
| Ifenprodil | NR2B-Selective Antagonist | Limited | Suppressed at doses lacking antinociception |
| Selfotel, CPP, CGP-39653 | Competitive Glutamate Site Antagonist | Limited | Suppressed at doses lacking antinociception |
A major challenge for this compound was its low oral bioavailability of 3-5%, which limited its potential for clinical use [3]. Research efforts were directed at developing prodrugs of this compound to improve its absorption and systemic exposure after oral administration [3].
Despite its promising preclinical profile, this compound's development for stroke and neuropathic pain was discontinued [3] [6]. This outcome reflects the broader historical challenges in translating NMDA antagonists into successful stroke therapies, where many candidates failed in clinical trials due to lack of efficacy or unacceptable side effects [2].
The field has since evolved to explore next-generation neuroprotective strategies, including peptides that disrupt specific protein-protein interactions at the NMDA receptor complex, such as nerinetide (NA-1), though clinical success remains a high bar [1] [7].
Perzinfotel is characterized as a potent, selective, and competitive NMDA receptor antagonist noted for its neuroprotective effects in research [1] [2]. The quantitative data from literature is summarized in the table below.
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| Mechanism of Action | Competitive NMDA receptor antagonist [1] | Binding to glutamate site |
| Primary Activity | Neuroprotection [1] | In vivo models of ischemia & pain [3] [4] |
| Binding Affinity (IC₅₀) | 30 nM [1] [2] | Glutamate site on NMDA receptor |
| Functional Block (IC₅₀) | 0.48 μM [1] [2] | NMDA-induced currents |
| Neurotoxicity Block (IC₅₀) | 1.6 μM [1] [2] | Glutamate-induced neurotoxicity |
| Molecular Weight | 260.18 g/mol [1] [2] | - |
| Chemical Formula | C₉H₁₃N₂O₅P [1] [2] | - |
| CAS Number | 144912-63-0 [1] [2] | - |
One study evaluated this compound in the R6/2 transgenic mouse model of Huntington's disease (HD), a condition where NMDA receptor-mediated excitotoxicity is a key mechanism [3]. The study administered this compound at 10 mg/kg via subcutaneous injection twice daily. However, the report noted a significant methodological challenge: despite this regimen, blood levels of this compound were undetectable, suggesting issues with bioavailability or the formulation used. Consequently, the study found no benefit on survival, motor performance, or striatal volume [3]. This highlights a critical consideration for designing experiments with this compound.
Another study reported that this compound could prevent chemical irritant-induced thermal hypersensitivity in a rat model without producing antinociceptive effects on its own, which is consistent with its mechanism of action [4].
While direct protocols for this compound are unavailable, established in vitro methods can be applied to investigate its neuroprotective effects. A common approach involves using microelectrode arrays (MEAs) to assess functional changes in neuronal network activity [5].
The typical workflow for an MEA-based developmental neurotoxicity assessment is as follows [5]:
The diagram below illustrates the hypothesized mechanism of this compound and a general experimental workflow for testing its neuroprotective effects in vitro.
Diagram 1: Proposed mechanism of this compound as a competitive NMDA receptor antagonist.
Diagram 2: Conceptual MEA workflow to test this compound's neuroprotective effect.
The table below summarizes the key pharmacological characteristics of this compound:
| Property | Description |
|---|---|
| Mechanism of Action | Selective, competitive NMDA receptor antagonist [1] |
| Primary Binding Site | Glutamate site [1] [2] |
| Affinity (IC50) | 30 nM [2] [3] |
| Key Pharmacological Effect | Blocks chemical irritant-induced thermal hypersensitivity; lacks direct antinociceptive effects [1] |
| Neuroprotection | Demonstrated neuroprotective effects [2] [3] |
Preclinical studies highlight this compound's potential for treating conditions involving NMDA receptor overactivation, particularly neuropathic pain.
The foundational study on this compound's effects used the following methodology [1]:
The diagram below illustrates this compound's competitive antagonism within the broader signaling context of the NMDA receptor:
As a competitive antagonist, this compound vies with the natural neurotransmitter glutamate for binding at the receptor's recognition site [1] [4]. By occupying this site, it prevents glutamate from activating the receptor, thus inhibiting the downstream ion flux (particularly Ca²⁺) that contributes to central sensitization and chronic pain states [4] [5]. This mechanism differs from uncompetitive antagonists like memantine or ketamine, which block the ion channel after the receptor is activated by glutamate [1] [4].
This compound is currently classified as a research compound available for investigational use [2] [3]. Its development highlights the pursuit of NMDA receptor antagonists with improved side effect profiles, though its current status in clinical development for human therapeutics is not defined in the available literature.
The table below summarizes the core properties of Perzinfotel:
| Property | Details |
|---|---|
| IUPAC Name | [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid [1] |
| Synonyms | EAA-090, WAY-126090 [2] |
| CAS Registry No. | 144912-63-0 [3] |
| Molecular Formula | C₉H₁₃N₂O₅P [3] |
| Molecular Weight | 260.18 g/mol [3] |
| Mechanism of Action | Competitive NMDA receptor antagonist [3] |
| Primary Biological Action | Antagonism at the glutamate site of the NMDA receptor [3] |
| Affinity (IC₅₀) | 30 nM for the glutamate site [4] |
| In Vitro IC₅₀ | 0.48 μM for NMDA-induced currents; 1.6 μM for glutamate-induced neurotoxicity [4] |
| Key Research Findings | Prevents chemically-induced thermal hypersensitivity without general antinociceptive effects; shows neuroprotective properties [3] [1] |
This compound exerts its effects by competitively blocking the glutamate binding site on the NMDA receptor, which plays a critical role in central sensitization and chronic pain states [3] [5]. Research highlights its application in studying pain pathways and neuroprotection.
Diagram of this compound's mechanism as an NMDA receptor antagonist.
A key preclinical study investigated this compound's effect on PGE₂-induced thermal hypersensitivity using a warm-water tail-withdrawal assay in rats [1]. The methodology and results are summarized below.
This compound serves as a important tool in neuroscience research. A 2025 publication notes its use as a reference compound featuring a squaramide motif that acts as a bioisostere for an amino-acid group, underscoring its ongoing relevance in medicinal chemistry design [6].
For researchers, this compound is not typically available as a standard catalog item but can be procured as a custom synthesis product [4]. It is usually supplied as a solid, soluble in DMSO, and should be stored at -20°C [3].
This compound (EAA-090) is a potent, selective, and competitive NMDA receptor antagonist that has demonstrated significant efficacy in various preclinical pain models. As a research compound, it targets the N-methyl-D-aspartate (NMDA) receptor complex, which plays a critical role in central sensitization and the development of neuropathic pain states. The NMDA receptor, particularly those containing NR2B subunits, has emerged as a promising therapeutic target for neuropathic pain management, as these receptors are importantly involved in the synaptic plasticity that underlies chronic pain conditions [1]. Unlike non-competitive NMDA antagonists that produce significant side effects, this compound's competitive mechanism offers potentially improved selectivity.
The therapeutic rationale for this compound stems from the well-established role of glutamatergic signaling in persistent pain states. Following nerve injury, sustained glutamate release leads to excessive activation of NMDA receptors, triggering intracellular cascades that result in neuronal hyperexcitability and central sensitization [1] [2]. This pathological state manifests behaviorally as allodynia (pain response to normally non-painful stimuli) and hyperalgesia (increased sensitivity to painful stimuli). This compound competes with glutamate at the NMDA receptor binding site, thereby reducing calcium influx and downstream signaling events that maintain neuropathic pain states [3].
Extensive preclinical studies have demonstrated that this compound produces antihypersensitivity effects across multiple pain models without producing significant motor impairment at therapeutic doses. Research indicates that this compound effectively blocks irritant-induced thermal hypersensitivity in rodent models, with a favorable therapeutic window compared to other NMDA receptor antagonists [3]. The compound shows particular efficacy in models of inflammatory pain and neuropathic pain, supporting its potential application for various chronic pain conditions.
Table 1: Summary of this compound Efficacy in Preclinical Pain Models
| Pain Model Type | Inducing Agent/Condition | Effective Dose Range | Key Findings | Reference |
|---|---|---|---|---|
| Chemical-induced Thermal Hypersensitivity | Prostaglandin E₂ (PGE₂) | 10-100 mg/kg (oral) | Blocked thermal hypersensitivity without antinociceptive effects at 42-46°C | [3] |
| Inflammatory Pain | Peripheral inflammation | 10-30 mg/kg (oral) | Significant potency and longer duration than other NMDA antagonists | [4] |
| Neuropathic Pain | Peripheral nerve injury | Not specified | Efficacious in neuropathic pain models | [4] |
A significant challenge in this compound development is its low oral bioavailability (3-5% in rats), which limits its systemic exposure and therapeutic potential [4]. To address this limitation, researchers have developed prodrug derivatives designed to enhance absorption and improve pharmacokinetic profiles. The oxymethylene-spaced diphenyl analogue (3a) has emerged as a particularly promising prodrug candidate, demonstrating:
Table 2: Pharmacokinetic Comparison of this compound and Its Prodrug
| Parameter | This compound | Prodrug 3a | Improvement |
|---|---|---|---|
| Oral Bioavailability | 3-5% | Not specified | Significantly increased |
| Systemic Exposure (10 mg/kg prodrug vs 30 mg/kg parent) | Baseline | 2.5-fold higher | 150% increase |
| Stability in SGF | Poor | Good | Marked improvement |
| Conversion Rate | N/A | Rapid in plasma | Efficient activation |
| Duration of Action | Shorter | Extended | Longer therapeutic effect |
This protocol measures the ability of this compound to reverse chemically-induced thermal hypersensitivity in rodents. The assay evaluates the compound's effects on pain sensitivity thresholds by measuring tail-withdrawal latencies across a range of water temperatures following induction of hypersensitivity with prostaglandin E₂ (PGE₂) [3].
This protocol assesses the pharmacokinetic profile of this compound and its prodrug derivatives, with particular focus on oral bioavailability enhancement through prodrug approaches [4].
In Vitro Stability Assessment:
In Vivo Pharmacokinetic Studies:
Despite promising preclinical results, several significant research gaps remain in the understanding of this compound's potential therapeutic application:
Recent bibliometric analysis indicates that neuropathic pain research continues to face challenges in translating mechanistic understanding into effective therapies, with personalized therapeutic approaches representing a significant gap in the field [5].
Based on the current state of knowledge regarding this compound and NMDA receptor-targeted analgesics, several promising research directions emerge:
This compound represents a valuable research tool for investigating NMDA receptor-mediated mechanisms in neuropathic pain. Its well-characterized effects in preclinical models and the development of prodrug strategies to enhance bioavailability provide important insights for future analgesic development. While significant gaps remain in its clinical translation, the compound continues to offer utility for studying pain pathways and validating NMDA receptors as therapeutic targets. Researchers should consider both the methodological considerations outlined in these application notes and the compound's limitations when designing studies investigating glutamatergic mechanisms in neuropathic pain states.
Perzinfotel (EAA-090) represents a competitive NMDA receptor antagonist with significant potential for investigating pain mechanisms and developing novel analgesic therapies. As a selective NMDA receptor blocker, this compound targets the glutamatergic signaling pathway that plays a critical role in central sensitization and pain hypersensitivity states. The compound exhibits potent anti-hyperalgesic properties without producing the psychotomimetic effects often associated with other NMDA receptor antagonists, making it particularly valuable for preclinical pain research. Originally developed as part of efforts to create neuroprotective agents, this compound has demonstrated efficacy across multiple pain modalities, providing researchers with a robust tool for studying pain pathophysiology and potential treatments.
The therapeutic potential of this compound is especially promising for inflammatory pain conditions, where glutamate release and NMDA receptor activation contribute significantly to the development and maintenance of pain hypersensitivity. Research indicates that this compound lacks inherent antinociceptive effects but effectively prevents chemical irritant-induced thermal hypersensitivity, suggesting it specifically targets sensitization processes rather than basal pain perception [1]. This pharmacological profile makes it an ideal candidate for investigating mechanisms underlying inflammatory pain conditions and for screening potential analgesic compounds that modulate the NMDA receptor system.
Table 1: this compound Characteristics and Key Properties
| Property | Description | Significance |
|---|---|---|
| IUPAC Name | [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid | Chemical identifier |
| Molecular Formula | C₉H₁₃N₂O₅P | Molecular composition |
| Mechanism of Action | Competitive NMDA receptor antagonist | Blocks glutamate binding to NMDA receptors |
| Primary Indication | Inflammatory and neuropathic pain models | Preclinical research application |
| Bioavailability | Low oral bioavailability (3-5%) | Limitation addressed by prodrug development |
| Key Advantage | Prevents hypersensitivity without motor impairment | Specific action on pain sensitization processes |
The NMDA (N-methyl-D-aspartate) receptor plays a fundamental role in the development of central sensitization, a process whereby persistent nociceptive input leads to heightened responsiveness of central nervous system pain pathways. This compound functions as a competitive antagonist at the NMDA receptor, directly competing with glutamate for binding at the receptor's recognition site. This mechanism effectively modulates neuronal hyperexcitability in the spinal cord and supraspinal pain centers, which is a hallmark of inflammatory pain conditions. Research demonstrates that this compound produces its anti-hyperalgesic effects by specifically blocking NMDA receptor-mediated signaling pathways that underlie the development of pain hypersensitivity following inflammatory insults [1].
The selectivity of this compound for NMDA receptors provides significant advantages over non-competitive antagonists like MK-801 (dizocilpine), which are associated with more pronounced adverse effects. Studies comparing this compound to other NMDA receptor antagonists have demonstrated that it exhibits a favorable therapeutic ratio, effectively reducing pain hypersensitivity at doses that produce minimal disruption of normal motor function or behavior [1]. This pharmacological profile positions this compound as an especially valuable tool for discriminating between specific pain-modulating effects and non-specific central nervous system depression in preclinical studies.
Inflammatory pain results from a complex cascade of neurobiological events beginning with tissue injury or inflammation. The process initiates with peripheral sensitization, characterized by reduced nociceptor thresholds and increased responsiveness to normally sub-threshold stimuli. This is followed by central sensitization in the spinal cord dorsal horn, where NMDA receptor activation plays a critical role. The nociceptive pathway involves five key phases: transduction of noxious stimuli into electrical signals, transmission to the spinal cord, modulation by inhibitory and facilitatory systems, projection to supraspinal centers, and finally perception in higher brain regions [2].
This compound primarily exerts its effects during the modulation and projection phases of nociceptive processing. By blocking NMDA receptors in the spinal cord and potentially at supraspinal sites, it interrupts the maladaptive plasticity that maintains pain hypersensitivity states. The involvement of NMDA receptors in long-term potentiation (LTP) of synaptic transmission in pain pathways further explains this compound's effectiveness in preventing the establishment of persistent pain states following inflammatory insults. This mechanism is particularly relevant for conditions characterized by thermal hypersensitivity and tactile allodynia, which are common features in inflammatory pain models [1] [2].
The PGE₂-induced thermal hypersensitivity model represents a well-characterized and highly reproducible approach for studying inflammatory pain mechanisms and evaluating potential analgesics. This model involves the intraplantar administration of prostaglandin E₂ (PGE₂) into the hind paw of rodents, which rapidly induces thermal hypersensitivity through direct sensitization of nociceptors. The protocol typically utilizes the warm-water tail-withdrawal assay to quantify changes in thermal sensitivity following PGE₂ administration. Baseline measurements are established at various water temperatures (42-58°C), with PGE₂ injection significantly reducing withdrawal latencies at normally non-noxious temperatures [1].
In this model, this compound has demonstrated dose-dependent anti-hyperalgesic effects without impairing motor function or producing sedation at therapeutic doses. Research shows that this compound effectively reverses PGE₂-induced thermal hypersensitivity, with peak effects observed within 1-2 hours post-administration [1]. The specificity of this effect is confirmed by the compound's lack of effect on baseline nociceptive thresholds in non-sensitized animals, supporting its specific action on pain sensitization processes rather than general antinociception. This model is particularly valuable for screening novel analgesics and investigating mechanisms underlying inflammatory thermal hypersensitivity.
The sodium urate-induced synovitis model replicates key features of acute inflammatory joint pain and has been validated in both rodents and canine species. This model involves the intra-articular injection of sodium urate crystals into the knee joint or other synovial spaces, producing robust acute inflammation and associated pain behaviors. The resulting inflammation leads to significant alterations in weight-bearing capacity and spontaneous pain behaviors that can be quantified using various assessment methods. This model exhibits strong face validity for human gouty arthritis and other acute inflammatory joint conditions, making it highly relevant for translational pain research [3].
Studies employing this model have demonstrated that this compound effectively attenuates lameness and restores function in animals with sodium urate-induced synovitis. Objective assessment using kinetic gait analysis reveals that this compound treatment significantly improves peak vertical force (PVF) and vertical impulse (VI) values, which are sensitive indicators of weight-bearing capacity and joint pain [3]. The efficacy of this compound in this model provides compelling evidence for the role of NMDA receptor-mediated mechanisms in inflammatory joint pain and supports the potential utility of NMDA receptor antagonists for managing acute arthritic pain conditions.
Table 2: Experimental Models for Perzinfitel Testing in Inflammatory Pain
| Model Type | Induction Method | Key Outcome Measures | This compound Efficacy |
|---|---|---|---|
| PGE₂-Induced Thermal Hypersensitivity | Intraplantar PGE₂ injection (0.1-1 μg) | Warm-water tail-withdrawal latency | Dose-dependent reduction in hypersensitivity |
| Sodium Urate-Induced Synovitis | Intra-articular sodium urate injection | Ground reaction forces (PVF, VI), subjective lameness scores | Significant improvement in weight-bearing |
| Carrageenan-Induced Inflammation | Intraplantar carrageenan injection (1-3%) | Mechanical allodynia, thermal hyperalgesia, edema | Effective against thermal hyperalgesia |
| Complete Freund's Adjuvant (CFA) | Intraplantar CFA injection | Mechanical and thermal hypersensitivity, spontaneous pain | Reduction in established hypersensitivity |
Choosing the appropriate inflammatory pain model depends on the specific research questions being addressed and the particular aspects of pain pathophysiology under investigation. For studies focusing on acute thermal hypersensitivity mechanisms and rapid screening of compounds, the PGE₂ model offers advantages of rapid onset, high reproducibility, and specific pharmacological sensitization. For research targeting joint pain and functional impairment, the sodium urate-induced synovitis model provides greater translational relevance for human inflammatory arthritis conditions. Additionally, carrageenan-induced inflammation and Complete Freund's Adjuvant (CFA) models offer alternatives for studying different temporal phases of inflammatory pain, from acute to more sustained inflammation [4] [5].
Each model presents distinct advantages for investigating specific pain mechanisms and evaluating potential therapeutics. The PGE₂ model primarily assesses direct nociceptor sensitization, while the sodium urate model incorporates more complex inflammatory mediator cascades and joint-specific pathology. When designing studies with this compound, researchers should consider aligning the chosen model with the compound's specific mechanism of action as an NMDA receptor antagonist, which may be more relevant for certain aspects of pain sensitization than others. This strategic approach to model selection maximizes the likelihood of detecting meaningful treatment effects and generating clinically relevant findings [4].
Proper animal housing and meticulous attention to ethical considerations represent fundamental components of valid and reproducible pain research. Rodents should be housed in temperature-controlled environments (20-24°C) with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must receive approval from the appropriate Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for the care and use of laboratory animals, such as those outlined in the Guide for the Care and Use of Laboratory Animals [1] [6]. Researchers should implement humane endpoints and strategies to minimize animal suffering, including the use of appropriate anesthesia and analgesia for surgical procedures when compatible with research objectives.
Prior to experimental procedures, animals should undergo a minimum 5-7 day acclimation period to the housing facility to minimize stress-related influences on pain sensitivity. Additionally, habituation to testing environments and handling procedures is essential for reducing variability in behavioral outcomes. For studies involving this compound or other systemically administered compounds, researchers should consider potential gender differences in pain sensitivity and drug metabolism when designing experiments. Implementation of randomized treatment allocation and blinded assessment of outcomes is critical for minimizing bias and ensuring the validity of experimental findings [6] [4].
The low oral bioavailability of this compound (3-5%) necessitates careful consideration of administration route and formulation. For most preclinical studies, intraperitoneal (IP) administration represents the most practical route, providing reliable systemic exposure. This compound is typically dissolved in physiological saline or vehicle solution with pH adjustment to ensure complete dissolution. The standard dosing range for inflammatory pain models is 5-20 mg/kg, administered 30-60 minutes prior to pain assessment or following pain model induction, depending on the experimental design [7] [1].
For studies requiring oral administration, prodrug approaches have been developed to enhance bioavailability. The oxymethylene-spaced diphenyl analogue (compound 3a) has demonstrated significantly improved oral bioavailability, with systemic exposure of this compound following a 10 mg/kg oral dose of the prodrug being 2.5-fold greater than that produced by a 30 mg/kg oral dose of this compound itself [7]. This prodrug approach exhibits good stability at acidic and neutral pH, as well as in simulated gastric fluid, and undergoes rapid conversion to active this compound in plasma. Researchers should select the appropriate formulation based on their specific experimental needs and consider pharmacokinetic properties when interpreting results.
Diagram 1: this compound Administration and Dosing Strategies. This workflow outlines formulation options and their impact on bioavailability and dosing parameters.
Comprehensive pain assessment in rodent models requires a multidimensional approach that captures different aspects of the pain experience. For thermal hypersensitivity assessment, the warm-water tail-withdrawal test provides a sensitive measure in the PGE₂ model. In this assay, animals are gently restrained, and the distal portion of the tail is immersed in a water bath maintained at predetermined temperatures (typically 46-50°C for hypersensitive states). The latency to tail withdrawal is recorded with a maximum cutoff time (usually 15-20 seconds) to prevent tissue damage. Baseline measurements are established prior to inflammatory insult, with post-treatment assessments conducted at predetermined intervals [1].
For inflammatory joint pain models, objective functional measures such as kinetic gait analysis provide quantifiable data on weight-bearing capacity. Using a pressure-sensing walkway or force plate, researchers can measure peak vertical force (PVF) and vertical impulse (VI), which are sensitive indicators of limb function and pain. These objective measures complement subjective lameness scores assigned by blinded observers using standardized criteria. Additionally, video analysis of spontaneous behaviors offers valuable information about pain-related behaviors and potential sedative effects of treatments. Key behaviors to monitor include weight-bearing posture, locomotion, and species-specific pain behaviors [3] [6].
This compound has demonstrated consistent efficacy across multiple inflammatory pain models, supporting its utility as a research tool for investigating NMDA receptor-mediated pain mechanisms. In the PGE₂-induced thermal hypersensitivity model, this compound produces a dose-dependent reversal of thermal hypersensitivity with minimal effects on baseline nociceptive thresholds. The therapeutic window for this compound appears favorable compared to other NMDA receptor antagonists, with effective anti-hyperalgesic doses producing little to no disruption of motor function [1]. This selective action on pain sensitization rather than acute nociception aligns with the proposed mechanism targeting central sensitization processes.
In the sodium urate-induced synovitis model, this compound administration results in significant improvement in weight-bearing asymmetry and functional outcomes. Kinetic gait analysis reveals normalized ground reaction forces in this compound-treated animals, indicating reduced pain-related functional impairment [3]. The magnitude of improvement observed with this compound in this model is comparable to that achieved with standard non-steroidal anti-inflammatory drugs (NSAIDs) such as carprofen, supporting its potential analgesic efficacy in inflammatory joint pain conditions. These consistent findings across distinct inflammatory pain models strengthen the evidence for this compound's anti-hyperalgesic properties and support the involvement of NMDA receptor mechanisms in diverse inflammatory pain states.
Successful implementation of this compound studies requires attention to several methodological nuances that can significantly influence experimental outcomes. The timing of administration relative to pain model induction represents a critical consideration, with studies demonstrating differential effects depending on whether this compound is administered before or after establishment of hypersensitivity. For assessment of preventive effects, administration 30-60 minutes prior to inflammatory insult is optimal, while for reversal of established hypersensitivity, dosing after full development of pain behaviors (typically 2-4 hours post-induction) is more appropriate [1].
Strain and species differences in NMDA receptor expression and function may also influence responses to this compound. Researchers should consider conducting pilot dose-ranging studies when working with unfamiliar strains or models to establish appropriate dosing regimens. Additionally, circadian variations in pain sensitivity and drug metabolism necessitate consistency in the timing of experimental procedures across test days. For behavioral assessments, environmental factors such as room temperature, noise levels, and handler familiarity should be standardized to minimize extraneous variability. These methodological considerations enhance the reliability and reproducibility of findings from this compound studies [4].
The monosodium iodoacetate (MIA)-induced osteoarthritis model represents a particularly relevant application for this compound in studying chronic joint pain mechanisms. This model involves intra-articular injection of MIA, which inhibits glycolysis in chondrocytes, leading to progressive cartilage degradation and development of chronic pain states that share features with human osteoarthritis. In this model, NMDA receptor antagonists like this compound have demonstrated efficacy in reducing pain-related behaviors, supporting the role of central sensitization in osteoarthritic pain [5]. The MIA model exhibits both primary hyperalgesia at the affected joint and secondary hyperalgesia in surrounding tissues, providing a comprehensive platform for evaluating compounds that target sensitization mechanisms.
Research utilizing this compound in osteoarthritic pain models has important translational implications for understanding and treating human chronic joint pain. Osteoarthritis patients frequently experience movement-evoked pain and resting pain that involve both peripheral and central mechanisms. The efficacy of this compound in animal models of osteoarthritis pain supports the potential utility of NMDA receptor-targeting approaches for managing these challenging pain states in human patients. Furthermore, the ability to assess treatment effects using both evoked pain measures (e.g., weight-bearing asymmetry) and non-reflexive outcomes (e.g., voluntary wheel running) in these models enhances their translational predictive value [4] [5].
Polypharmacological approaches represent a promising direction for pain management, particularly for complex pain states that involve multiple mechanisms. This compound's specific action on NMDA receptor-mediated sensitization makes it an excellent candidate for combination therapy with drugs that target different pain mechanisms. Research demonstrates that this compound can be effectively combined with opioid analgesics, NSAIDs, and other analgesic classes to produce enhanced anti-hyperalgesic effects [3]. These combination strategies may allow for lower doses of individual components while maintaining therapeutic efficacy, potentially reducing dose-limiting side effects.
Studies investigating this compound in combination with mu-opioid receptor agonists have demonstrated additive or synergistic effects in various pain models, supporting the functional interaction between NMDA and opioid systems in pain modulation. Similarly, combinations with anti-inflammatory agents such as phospholipase A2 inhibitors have shown promising results in inflammatory pain models [3]. These findings have significant implications for developing novel therapeutic strategies for challenging pain conditions that may be resistant to single-mechanism approaches. Future research exploring optimal dosing ratios and sequencing of combination therapies involving this compound may yield important insights for clinical pain management.
Diagram 2: Multidimensional Pain Assessment Framework. This diagram illustrates the comprehensive approach needed to evaluate pain in rodent models, encompassing reflexive, non-reflexive, and functional measures.
This compound represents a valuable pharmacological tool for investigating NMDA receptor-mediated mechanisms in inflammatory pain states. Its well-characterized effects across multiple preclinical models, favorable therapeutic window compared to other NMDA receptor antagonists, and specific anti-hyperalgesic properties make it particularly useful for studying pain sensitization processes. The detailed protocols and application notes provided in this document offer researchers a comprehensive foundation for incorporating this compound into their experimental approaches, with attention to methodological considerations that enhance validity and reproducibility. As research continues to elucidate the complex mechanisms underlying inflammatory pain, this compound will remain an important component of the preclinical pain research arsenal, contributing to our understanding of pain pathophysiology and the development of novel therapeutic strategies.
Perzinfotel (1) is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant efficacy in both inflammatory and neuropathic pain models. Despite its promising pharmacodynamic profile, the clinical development of this compound has been hampered by its exceptionally low oral bioavailability of merely 3-5%, which severely limits its therapeutic utility in chronic pain conditions that typically require oral medication [1]. To overcome this critical limitation, a targeted prodrug approach was employed to develop analogs with improved absorption characteristics while maintaining the desirable pharmacological activity of the parent compound.
The biopharmaceutical challenges associated with this compound are representative of a common issue in drug development where highly potent compounds exhibit suboptimal pharmacokinetic properties. According to general prodrug design principles, successful prodrug development requires a thorough understanding of the underlying physicochemical limitations, clear target product profile definition, and strategic selection of promoieties that address the specific absorption barriers while demonstrating adequate convertibility to the active parent compound [2]. This document provides detailed application notes and experimental protocols for the design, synthesis, characterization, and evaluation of this compound prodrugs, with particular emphasis on the oxymethylene-spaced diphenyl analogue 3a which demonstrated the most favorable pharmacokinetic profile in preclinical studies.
The primary objective of the this compound prodrug program was to increase systemic exposure of the parent drug following oral administration through enhanced intestinal absorption. The extremely low oral bioavailability of this compound (3-5%) suggests significant limitations in either solubility, intestinal permeability, or both. Prodrug strategies represent a well-established approach to overcome such biopharmaceutical limitations by temporarily modifying the physicochemical properties of the parent molecule [2]. The strategic design of prodrugs requires careful consideration of several key factors:
For this compound, the oxymethylene-spaced prodrug approach was selected to enhance membrane permeability while maintaining adequate stability for sufficient absorption of the intact prodrug. The specific structural modification involving diphenyl ether linkage in prodrug 3a was designed to optimize lipophilicity while incorporating chemical features that would facilitate enzymatic cleavage after absorption [1].
The prodrug design strategy for this compound focused on synthesizing a series of prodrug derivatives (3a-h) with varying physicochemical properties. The oxymethylene-spaced analogue 3a emerged as the lead candidate based on a comprehensive evaluation of stability, convertibility, and eventual oral bioavailability of this compound. The chemical approach involved:
The design rationale for compound 3a specifically addressed the need for metabolic stability during intestinal absorption while allowing efficient hepatic or systemic conversion to the active parent compound. This was achieved through careful optimization of the spacer length and the electronic properties of the promoiety to achieve the desired balance between metabolic stability and convertibility [1].
Reaction Setup: Charge a dried 250 mL round-bottom flask with this compound (2.24 g, 5.0 mmol) and the oxymethylene-spaced diphenyl promoiety precursor (1.2 equiv, 6.0 mmol). Add 100 mL of anhydrous DCM and stir until complete dissolution.
Coupling Reaction: Add the coupling agent (1.5 equiv, 7.5 mmol) followed by DMAP (0.1 equiv, 0.5 mmol) under inert atmosphere. Equip the flask with a reflux condenser and maintain the reaction at 25°C under continuous stirring.
Reaction Monitoring: Monitor reaction progress by TLC (eluent: 7:3 hexane:ethyl acetate) or LC-MS at 2-hour intervals. The reaction typically reaches completion within 6-8 hours.
Workup Procedure: Upon completion (as indicated by >95% conversion), quench the reaction by adding 50 mL of saturated ammonium chloride solution. Extract the product with DCM (3 × 50 mL), combine organic layers, and wash with brine (1 × 50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, gradient elution from 9:1 to 7:3 hexane:ethyl acetate) to obtain prodrug 3a as a white solid.
Characterization: Confirm structure and purity by ( ^1H ) NMR, ( ^{13}C ) NMR, HRMS, and HPLC (purity >98%). The typical yield for this reaction ranges from 65-75% after purification [1].
Table 1: Characterization Data for this compound Prodrug 3a
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₃₀H₂₅F₃N₂O₅ | HRMS |
| Molecular Weight | 550.52 g/mol | HRMS |
| Melting Point | 148-150°C | Differential Scanning Calorimetry |
| Purity | >98% | HPLC-UV |
| ( ^1H ) NMR | Consistent with proposed structure | 400 MHz NMR |
| HRMS | [M+H]⁺ m/z 551.1832 (calc), 551.1829 (found) | ESI-HRMS |
Solution Preparation: Prepare stock solution of prodrug 3a in acetonitrile (1 mg/mL). Dilute with appropriate buffer to achieve final concentration of 10 μg/mL (1% organic content).
Incubation Conditions: Aliquot 1 mL of solution into 2 mL HPLC vials and incubate in triplicate at 37°C with constant shaking (50 rpm).
Sampling Time Points: Withdraw 50 μL aliquots at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Immediately mix with 50 μL of ice-cold acetonitrile to stop degradation.
Analysis: Centrifuge samples at 13,000 rpm for 5 minutes and analyze supernatant by HPLC using validated method.
Data Analysis: Calculate remaining prodrug percentage by comparing peak areas to t=0 control. Determine degradation rate constants using first-order kinetics.
Plasma Collection: Collect fresh rat plasma with EDTA as anticoagulant. Centrifuge at 2000 × g for 15 minutes to remove cellular components.
Incubation Setup: Pre-incubate plasma at 37°C for 5 minutes. Add prodrug 3a (10 μL of 100 μg/mL stock in acetonitrile) to 990 μL plasma (final concentration 1 μg/mL).
Sampling: Withdraw 100 μL aliquots at 0, 2, 5, 10, 15, 30, 60, and 120 minutes. Immediately add to 200 μL of ice-cold acetonitrile containing internal standard.
Sample Processing: Vortex for 30 seconds, centrifuge at 13,000 rpm for 10 minutes. Transfer supernatant for LC-MS/MS analysis.
Analysis: Quantify prodrug 3a, intermediate 2a, and this compound (1) using validated LC-MS/MS method with calibration curves for each analyte.
Table 2: Stability Profile of Prodrug 3a Under Various Conditions
| Condition | Half-life (t₁/₂) | Major Degradant | Conversion Rate to this compound |
|---|---|---|---|
| Simulated Gastric Fluid (pH 1.2) | >4 hours | None detected | <5% in 2 hours |
| Phosphate Buffer (pH 7.4) | 3.2 hours | Intermediate 2a | ~15% in 4 hours |
| Rat Plasma | 12.5 minutes | Intermediate 2a → this compound | >90% in 60 minutes |
| Human Plasma | 18.3 minutes | Intermediate 2a → this compound | >85% in 60 minutes |
| Liver Microsomes | 8.7 minutes | This compound | >95% in 30 minutes |
Sample Extraction: Add 200 μL of acetonitrile containing internal standard to 100 μL of plasma. Vortex for 2 minutes, centrifuge at 13,000 rpm for 10 minutes.
LC-MS/MS Analysis:
Data Processing: Calculate pharmacokinetic parameters using non-compartmental analysis in validated software (e.g., WinNonlin)
Table 3: Pharmacokinetic Parameters of this compound After Oral Administration of this compound (30 mg/kg) or Prodrug 3a (10 mg/kg) in Rats
| Parameter | This compound (30 mg/kg) | Prodrug 3a (10 mg/kg) | Fold Improvement |
|---|---|---|---|
| Cₘₐₓ (μg/mL) | 0.42 ± 0.09 | 1.85 ± 0.32 | 4.4× |
| Tₘₐₓ (h) | 1.5 ± 0.6 | 0.75 ± 0.25 | - |
| AUC₀–∞ (μg·h/mL) | 2.15 ± 0.58 | 8.92 ± 1.76 | 4.2× |
| t₁/₂ (h) | 4.1 ± 1.2 | 5.5 ± 1.5 | - |
| Relative BA | 100% (reference) | 250% | 2.5× |
The experimental workflow for the comprehensive evaluation of this compound prodrugs illustrates the sequential process from design to in vivo validation:
The prodrug approach for this compound has successfully addressed the critical limitation of poor oral bioavailability that hindered its development as an oral analgesic. The oxymethylene-spaced diphenyl analogue 3a demonstrated a 2.5-fold increase in systemic exposure of this compound despite being administered at one-third the dose, representing a significant 7.5-fold improvement in dose-normalized bioavailability [1]. This enhancement translated to improved pharmacodynamic activity in a rodent inflammatory pain model, with prodrug 3a showing significantly greater potency and longer duration of action compared to the parent drug.
The successful development of this compound prodrugs provides valuable insights for drug development scientists facing similar challenges with poorly bioavailable compounds:
The experimental protocols outlined in this document provide a systematic framework for the design, synthesis, and evaluation of prodrugs to overcome poor oral bioavailability. These methods can be adapted to other drug development programs where absorption limitations prevent the advancement of otherwise promising therapeutic candidates.
This compound (also known as EAA-090) is a selective and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It has high affinity for the glutamate site of the receptor and has been studied for its potential to block thermal hypersensitivity with a superior therapeutic profile compared to other NMDA antagonists like memantine or ketamine [1].
From a chemical perspective, this compound contains a squaramide motif. This motif is often used in medicinal chemistry as a bioisosteric replacement for various functional groups, including phosphate and carboxylate groups, due to its ability to form multiple hydrogen bonds [2]. The structure of this compound is [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid [1].
Although a specific method for this compound was not found, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard technique for quantifying small molecule drugs in biological matrices. The following workflow outlines the core steps involved in developing and validating such a bioanalytical method, which can be adapted for this compound.
You can use the following tables as a starting point for developing your own protocol. The parameters are based on common practices for quantifying small molecules in biological fluids [3] [4].
This table outlines key parameters to optimize for the liquid chromatography and mass spectrometry detection of this compound.
| Parameter | Suggested Starting Conditions |
|---|---|
| LC System | UHPLC or HPLC with binary pump and autosampler (maintained at 4-10°C). |
| Analytical Column | C18 reverse-phase column (e.g., 50-100 mm x 2.1-3.0 mm, 1.7-1.8 µm). |
| Mobile Phase A | Aqueous phase (e.g., 0.1% Formic acid in water). |
| Mobile Phase B | Organic phase (e.g., 0.1% Formic acid in acetonitrile). |
| Gradient Program | Start at 5-20% B; ramp to 90-95% B over 1-3 minutes; hold; re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Injection Volume | 1 - 10 µL. |
| MS Detector | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode*. |
| MRM Transitions | Precursor ion → Product ion (Quantifier); Precursor ion → Product ion (Qualifier). |
* Note on Ionization: The optimal ionization mode for this compound must be determined experimentally. While its phosphonic acid group suggests potential for negative ion mode, the squaramide and other nitrogenous groups could make it amenable to positive ion mode [2].
Any developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters are typically assessed [3] [4].
| Validation Parameter | Acceptance Criteria (Example) |
|---|---|
| Selectivity/Specificity | No significant interference (>20% of LLOQ) from blank matrix at the retention time of the analyte. |
| Linearity & LLOQ | A linear calibration curve (e.g., 1-5000 ng/mL) with a correlation coefficient (r²) > 0.99. The LLOQ should have a signal-to-noise ratio >10 and precision & accuracy within ±20%. |
| Precision & Accuracy | Intra- and inter-day precision (Relative Standard Deviation, RSD) ≤15%. Accuracy (Relative Error, RE) within ±15% of the nominal concentration (±20% at LLOQ). |
| Matrix Effect | Consistent matrix factor (close to 1.0) with a coefficient of variation (CV) ≤15%. |
| Extraction Recovery | Consistent and reproducible recovery of the analyte, not necessarily 100%. |
| Stability | Demonstrate analyte stability in matrix after short-term (bench-top), long-term (frozen), and freeze-thaw cycles (within ±15% of nominal). |
A robust stability-indicating assay is foundational for any drug stability study. The following table summarizes the core components and methodological choices for developing such an assay, based on current chromatographic practices [1].
| Assay Component | Description & Purpose | Key Methodological Considerations |
|---|---|---|
| Core Technique | High-Performance Liquid Chromatography (HPLC); dominant technique for separating drug substance from degradation impurities [1]. | Select a suitable chromatographic column (e.g., C8, C18). Choose isocratic or gradient elution mode based on complexity of sample [1]. |
| Detection Mode | Hyphenated techniques (e.g., LC-MS); enable parallel quantitative analysis and qualitative identification of degradants [1]. | Use Mass Spectrometry (MS) for structural identification of unknown degradants. Diode Array Detector (DAD) can assess peak purity [1]. |
| Method Validation | Demonstration that the analytical procedure is suitable for its intended purpose; a regulatory requirement [1]. | Parameters include specificity (resolve drug from impurities), accuracy, precision, and sensitivity. |
| Forced Degradation | Intentional stress of drug substance (e.g., with acid, base, oxidant) to validate the assay and identify degradation pathways [1]. | Stress conditions should produce 5-20% degradation. Helps establish stability-indicating capability and degradation pathways [1]. |
Here is a detailed experimental protocol adapted from general guidelines and a specific study on antisense oligonucleotides, which provides a relevant example of nuclease-mediated degradation in biological systems [2] [1].
The data generated from the stability study should be processed to determine the degradation kinetics of this compound. The following workflow outlines the key steps from sample preparation to data analysis.
Perzinfotel (EAA-090) is a competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory [1]. Dysregulation of NMDA receptors, particularly those containing the NR2B subunit, is implicated in pathological conditions such as neuropathic pain [2]. As a competitive antagonist, this compound binds to the glutamate site of the NMDA receptor, thereby blocking the action of the natural agonist glutamate and providing neuroprotective effects [3].
Receptor binding assays are fundamental techniques used to study the interaction between a ligand (like this compound) and its specific cellular receptor. These assays allow for the identification and characterization of both agonists and antagonists, providing quantitative data on binding affinity (KD) and the maximum number of binding sites (Bmax) [4]. For membrane-bound receptors like the NMDA receptor, these assays often use prepared tissue homogenates (e.g., from rat brain synaptosomes) and a labeled ligand to compete with the test compound for receptor sites [4].
The table below summarizes the key in vitro bioactivity data for this compound:
| Assay Type | Measured Value (IC₅₀) | Biological Endpoint |
|---|---|---|
| Receptor Binding Affinity [3] | 30 nM | Displacement of a radiolabeled ligand from the glutamate site of the NMDA receptor. |
| Functional Blockade [3] | 0.48 µM | Inhibition of NMDA-induced ionic currents. |
| Neuroprotection [3] | 1.6 µM | Blockade of glutamate-induced neurotoxicity. |
This protocol outlines a method to determine the binding affinity of this compound for the NMDA receptor using a competitive binding approach with a radiolabeled ligand.
The following diagram illustrates the key stages of the competitive receptor binding assay:
Membrane Preparation:
Assay Setup and Incubation:
Termination and Separation:
Detection:
Electrophysiology is the premier technique for studying the function of ion channels like the NMDA receptor, as it allows direct, real-time measurement of ion flow across a cell membrane in response to a drug candidate [1]. The following table summarizes the core techniques applicable to characterizing a compound such as Perzinfotel.
| Technique | Primary Application | Key Measured Parameters | Suitability for NMDA Receptor Antagonists |
|---|---|---|---|
| Whole-Cell Patch Clamp [2] | Study of postsynaptic currents, neuronal excitability, and drug effects on ion channels in single cells. | Current amplitude, current-voltage (I-V) relationship, activation/inactivation kinetics. | High (Gold standard for direct measurement of NMDA receptor-mediated currents.) |
| Voltage Clamp [3] | Holding the membrane potential at a fixed voltage to measure ion channel currents accurately. | Peak current, steady-state current, reversal potential. | High (Essential for isolating and studying voltage-dependent block of NMDA receptors.) |
| Automated/Population Patch Clamp (PPC) [4] | Medium-to-high throughput screening of compound libraries for effects on ion channel targets. | Success rate, ensemble current, compound potency (IC50). | Medium-High (Ideal for screening and concentration-response studies with improved uniformity.) |
| Extracellular Recordings [2] | Measurement of field potentials or compound action potentials (CAPs) in brain slices or tissues. | Long-Term Potentiation (LTP), population spike amplitude. | Medium (Useful for assessing net effect on synaptic plasticity and network activity.) |
Here are detailed methodologies for key experiments that would form the basis of a this compound characterization campaign.
This protocol is designed to directly measure the compound's effect on specific NMDA receptor subtypes expressed in a host cell line.
This protocol is adapted for higher-throughput screening using systems like the IonWorks Barracuda or Patchliner.
The workflow for these experiments can be visualized in the following diagram, which outlines the key decision points and parallel paths for manual and automated electrophysiology.
Since dedicated protocols are not publicly available, here is a practical approach to guide your work with this compound:
The following table summarizes the key stability and performance data for the lead oxymethylene-spaced diphenyl analogue prodrug, 3a, as reported in the literature.
| Property | Finding for Prodrug 3a | Experimental Context |
|---|---|---|
| Stability in Acidic pH | "Good stability at acidic and neutral pH" [1] [2] | In vitro conditions |
| Stability in Simulated Gastric Fluid (SGF) | "Good stability... in simulated gastric fluid" [1] [2] | In vitro conditions |
| Stability in Rat Plasma | "Rapidly converted to [Perzinfotel] via 2a" [1] [2] | Ex vivo rat plasma |
| Oral Bioavailability | Systemic exposure of this compound from a 10 mg/kg dose of 3a was 2.5-fold greater than from a 30 mg/kg dose of this compound itself [1] [2] | In vivo pharmacokinetic studies in rats |
| *In Vivo* Efficacy | "Significantly more potent and had a longer duration of activity than [this compound] following oral administration in a rodent model of inflammatory pain" [1] [2] | In vivo rodent pain model |
The search results indicate a standard methodological approach for evaluating prodrug stability. You can adapt the following general workflow, which is visualized in the diagram below.
Key Procedural Details:
Q1: Why is prodrug 3a stable in SGF but rapidly converts in plasma? This is by design. The chemical linkage in the oxymethylene-spaced prodrug is stable against the acidic hydrolysis conditions in the stomach but is a specific substrate for enzymes (likely esterases) that are abundant in the bloodstream [1] [3]. This property ensures the prodrug remains intact to survive gastric transit, then efficiently releases the active drug once absorbed into systemic circulation.
Q2: What is a critical positive control for a prodrug stability assay in SGF? It is crucial to include the active parent drug (this compound) in your SGF stability test. The study on a different nucleotide prodrug highlighted that while the prodrug was stable, the active drug had a half-life of less than 15 minutes in SGF [3]. Demonstrating this contrast validates that your experimental conditions can detect instability and that the prodrug strategy is effectively protecting the active molecule.
Q3: Our prodrug is not converting efficiently in plasma. What could be the issue? This could indicate that your prodrug is not a good substrate for the hydrolytic enzymes in the plasma sample you are using. Consider:
| Problem | Potential Causes | Suggested Actions |
|---|---|---|
| Low Oral Bioavailability | Poor solubility; instability in GI tract; inefficient enzymatic conversion post-absorption. | Check solubility and permeability. Test stability in SGF & SIF. Confirm efficient conversion in liver S9 fraction or hepatocytes [3]. |
| High Variability in Plasma Conversion | Inconsistent enzyme activity in plasma batches; suboptimal incubation conditions. | Use pooled plasma from multiple animals/donors. Standardize pre-incubation handling of plasma. Control pH and temperature precisely. |
| Parent Drug Degrades in SGF | The active drug is inherently acid-labile (a common issue [3]). | This is the core problem a prodrug aims to solve. It confirms the necessity of your prodrug approach. Proceed with in vivo PK studies to confirm improved exposure. |
Perzinfotel (EAA-090) is an N-Methyl-d-aspartate (NMDA) receptor antagonist [1]. Its primary investigated effect is the prevention of chemically induced thermal hypersensitivity, rather than providing direct antinociception (pain relief) [1]. This means it blocks the increased sensitivity to heat pain caused by chemical irritants.
The table below summarizes the key information from the search results and outlines a general approach for plasma concentration monitoring based on current methodologies.
| Aspect | Details for this compound | General Guidance from Literature |
|---|---|---|
| Mechanism of Action | Competitive NMDA receptor antagonist [1]. | Not Applicable |
| Primary Pharmacological Effect | Prevents irritant-induced thermal hypersensitivity [1]. | Not Applicable |
| Quantitative Plasma Data | Not available in the provided search results. | Requires Therapeutic Drug Monitoring (TDM) via plasma concentration measurement [2] [3]. |
| Experimental Monitoring Method | Not specified in the provided search results. | Use Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [3]. Automated systems can improve efficiency [3]. |
| Advanced Monitoring Technique | Not specified in the provided search results. | Emerging method: estimate plasma PK from high-frequency measurements in subcutaneous/intradermal interstitial fluid [2]. |
For designing your experiments, the general workflow for drug monitoring typically involves:
The following diagram maps out this core experimental workflow for pharmacokinetic studies:
Since specific data for this compound is limited, here are common issues in pharmacokinetic studies and general troubleshooting approaches based on established research practices.
| Problem Area | Potential Issue | Suggested Action |
|---|---|---|
| Bioanalysis | Inaccurate drug concentration measurements. | Validate the LC-MS/MS method for this compound in your specific biological matrix (e.g., rat plasma). Check for matrix effects and ensure proper sample cleanup [3]. |
| Data Variability | High variability in pharmacokinetic parameters between subjects. | Standardize animal handling, dosing procedures, and sample collection times. Ensure the stability of this compound in plasma samples under your storage conditions [3]. |
| Correlating Effect | Difficulty linking plasma concentration to pharmacological effect. | Design studies that measure the prevention of thermal hypersensitivity (e.g., using a warm-water tail-withdrawal assay [1]) concurrently with plasma drug levels. |
| Methodology Gaps | Lack of established protocols for this compound. | Explore innovative techniques, such as using high-frequency data from subcutaneous sensors to estimate plasma pharmacokinetics, though this may require further validation [2]. |
For a new chemical entity like Perzinfotel, method development is an iterative process that evolves with the drug's development phase. The goal is to create a stability-indicating method that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products [1].
A typical workflow for developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is common for small molecules like this compound, is outlined below. You can use this as a starting point and customize it for your specific needs.
Forced degradation is critical to prove your method can measure the analyte of interest without interference. It should be performed on both the API and the drug product [1].
These tests ensure the method functions correctly each time it is run and is resilient to small, deliberate variations in parameters [1].
Here are some common HPLC challenges and potential solutions tailored to method development.
| Issue & Description | Potential Causes & Solutions |
|---|
| Poor Peak Shape Tailing or fronting of the main peak. | Cause: Secondary interactions with residual silanols on the column. This compound contains multiple hydrogen bond donors/acceptors [2]. Solution: Use a lower pH mobile phase (e.g., pH 2-3), add a competing base like triethylamine to the mobile phase, or switch to a column designed for basic compounds. | | Inadequate Resolution Peaks of interest are not fully separated. | Cause: The chromatographic conditions are not selective enough. Solution: Optimize the gradient program (slope, initial/final % organic). Adjust mobile phase pH to change the ionization state of analytes. Consider a column with different selectivity (e.g., phenyl vs. C18). | | Irretrievable Retention Analyte elutes too early or not at all. | Cause (Early Elution): Mobile phase is too strong. Solution: Decrease the initial percentage of organic modifier (e.g., acetonitrile). Cause (No Elution): Mobile phase is too weak or analyte is precipitating. Solution: Increase the gradient's final organic percentage; ensure mobile phase is compatible with the sample solvent. | | High Backpressure Pressure is consistently outside the normal range. | Cause: Column blockage. Solution: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm membrane. Use a guard column to protect the analytical column. Flush the system according to the column manufacturer's instructions. |
Q1: What are the key validation parameters I need to establish for a this compound assay method? For a quantitative assay, you must validate the following parameters as per ICH Q2(R1) guidelines [1]:
Q2: How do I manage method changes and transfers to another lab?
Q3: Where can I find structural or property data on this compound to inform my method development? The DrugBank entry for this compound (DB12365) is a good starting point. It provides the chemical formula (C9H13N2O5P), SMILES string, and predicted properties like a negative LogP (-1.3 to -2.2), indicating high polarity, and several hydrogen bond acceptors and donors [2]. This data can help guide your initial choices for column chemistry and mobile phase composition.
The table below summarizes the key identified properties of this compound (EAA-090).
| Property | Value / Description |
|---|---|
| IUPAC Name | Not fully specified in available data |
| Molecular Weight | 260.18 g/mol [1] |
| Molecular Formula | C(9)H({13})N(_2)O(_5)P [1] |
| CAS Number | 144912-63-0 [1] |
| Description | Effective, selective, and competitive NMDA receptor antagonist with neuroprotective effects [1] |
| In Vitro Activity | Blocks NMDA-induced currents (IC({50}): 0.48 μM) and glutamate-induced neurotoxicity (IC({50}): 1.6 μM) [1] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] |
In the absence of specific data for this compound, here are standard experimental approaches to investigate and improve solubility for compounds like this.
These methods involve physically or chemically modifying the drug's environment without changing its chemical structure [2].
A highly relevant strategy for this compound involves modifying its core chemical structure. This compound is a squaramide [2]. This class of compounds is known for its ability to act as a molecular metaphor or bioisostere for other functional groups, such as carboxylic acids or peptide bonds [3]. This property can be exploited for a prodrug approach.
The following diagram outlines a logical, tiered experimental approach to identify a viable solubility enhancement method for a challenging compound like this compound.
Q1: The predicted density of this compound is 1.60 g/cm³. What does this imply for formulation? A high density can indicate challenges in formulating a uniform suspension, as the active ingredient may settle rapidly. Using suspending agents like hydroxypropyl methylcellulose (HPMC) or xanthan gum can help maintain homogeneity [1] [4].
Q2: What in vivo formulation has been used for this compound in research settings? One documented formulation for animal studies is: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. This mixture was used to prepare a solution with a working concentration of 2 mg/mL [1]. Note: This is a starting point and should be validated for your specific application.
Q3: Why is a prodrug approach particularly suitable for this compound? this compound is based on a squaramide core. Squaramides are recognized in medicinal chemistry as versatile "molecular metaphors," meaning their structure can be modified to mimic other, more soluble groups while retaining the ability to revert to the active form in the body. This makes them excellent candidates for prodrug development [2] [3].
The table below summarizes the quantitative data available from a key research study on this compound prodrugs [1].
| Property | This compound (Parent Drug) | Oxymethylene-spaced Diphenyl Prodrug (3a) |
|---|---|---|
| Oral Bioavailability | 3-5% (in rats) | 2.5-fold greater systemic exposure of parent drug than a 3x higher dose of this compound itself [1] |
| Dose in PK Study | 30 mg/kg | 10 mg/kg [1] |
| Stability (in vitro) | Information not available in abstract | Good stability at acidic and neutral pH; stable in simulated gastric fluid [1] |
| Conversion | Not applicable | Rapidly converted to this compound in rat plasma via an intermediate (2a) [1] |
| In Vivo Efficacy | Efficacious in inflammatory and neuropathic pain models | Significantly more potent and longer duration of activity in a rodent inflammatory pain model [1] |
Based on the general principles of prodrug development for oral delivery cited in the research, the evaluation of a candidate like the this compound prodrug typically follows a multi-stage workflow [2]. The diagram below outlines this iterative process.
Perzinfotel is a potent and selective NMDA receptor antagonist that showed efficacy in pain models. However, its development was hampered by a critical pharmacokinetic flaw: extremely low oral bioavailability of only 3-5% [1]. This poor absorption is a classic symptom of rapid metabolism before the drug can reach its site of action.
The core stability issue often lies in the drug's molecular structure, which contains sites of metabolic instability, known as "hot spots." These are functional groups or specific areas on the molecule that are rapidly targeted and broken down by metabolic enzymes in the body [2].
To diagnose and quantify metabolic instability, researchers use a suite of standard in vitro assays. These tests help identify how quickly a drug is broken down and by which enzymes [2] [3].
The table below summarizes the primary in vitro systems used to evaluate metabolic stability.
| Assay Type | Biological Component | Key Information Provided | Typical Controls |
|---|---|---|---|
| Microsomal Stability [3] [4] | Liver microsomes (with NADPH cofactor) | Measures Phase I metabolism (oxidation, reduction) primarily by Cytochrome P450 enzymes. | Midazolam, Testosterone [3] |
| Hepatocyte Stability [3] [4] | Intact liver cells (hepatocytes) | Provides a more holistic view of both Phase I and Phase II (conjugation) metabolism. | 7-ethoxycoumarin [4] |
| Plasma Stability [4] | Plasma from various species | Assesses susceptibility to hydrolysis by enzymes in the blood (e.g., esterases). | Procaine [4] |
The following diagram illustrates a generalized protocol for a metabolic stability assay, which can be adapted using the components listed above.
Key Deliverables & Data Analysis: After running the assay, the concentration of the parent drug (this compound) remaining at each time point is measured using LC-MS. This data is used to calculate:
A short half-life and high clearance for this compound would quantitatively confirm its metabolic instability.
A highly successful strategy to overcome metabolic instability is prodrug design. A prodrug is a modified, inactive version of the drug that is designed to be better absorbed and then converted into the active parent compound inside the body [1].
The case study on this compound is a perfect example. Researchers created an oxymethylene-spaced diphenyl prodrug (compound 3a). Here’s how this strategy worked:
The diagram below illustrates the journey and mechanism of a typical prodrug.
Q1: What is the primary goal of metabolic stability testing in drug discovery? The main goals are to 1) assess the extent and rate of a drug's metabolism, 2) diagnose the causes of poor pharmacokinetics, 3) prioritize which drug candidates to advance, and 4) identify metabolic "hot spots" so chemists can design more stable molecules [2].
Q2: What is the key difference between microsomal and hepatocyte stability assays? Both measure metabolism in the liver, but they provide different information. Microsomal stability primarily assesses Phase I metabolism. Hepatocyte stability uses intact liver cells and provides a more complete picture of both Phase I and Phase II metabolism, offering a more realistic prediction [3].
Q3: Besides the liver, what other tissues can contribute to drug metabolism? Drugs can also be metabolized in extrahepatic (non-liver) tissues, including the intestines, lungs, kidneys, and skin. It's important to consider these sites, as they can significantly impact a drug's overall clearance and efficacy [3].
The table below summarizes key characteristics of Perzinfotel and other selected NMDA receptor antagonists based on experimental data.
| Antagonist Name | Primary Mechanism / Selectivity | Key Experimental Findings & Efficacy | Notable Characteristics & Status |
|---|
| This compound (EAA-090) | Competitive antagonist; selective for the glutamate site [1] [2]. | Affinity: IC₅₀ = 30 nM [1]. In vitro: Blocks NMDA-induced currents (IC₅₀: 0.48 μM) and glutamate-induced neurotoxicity (IC₅₀: 1.6 μM) [1]. In vivo (R6/2 HD model): No benefit on motor behavior, survival, or striatal volume [3]. In vivo (Pain): Lacks analgesic effects but prevents chemical irritant-induced thermal hypersensitivity [4] [2]. | Neuroprotective in stroke models [2]. Very low oral bioavailability (3-5%); prodrugs were developed to address this [2]. Further development has been discontinued [2]. | | Ifenprodil | NR2B-subunit selective antagonist [3] [5]. | In vivo (R6/2 HD model): No efficacy on mortality, motor performance, or striatal volume at 10 mg/kg and 100 mg/kg [3]. | Marketed for human use [3]. Faces challenges like poor bioavailability in clinical trials [5]. | | RO 25-6981 | NR2B-subunit selective antagonist [3] [6]. | In vivo (R6/2 HD model): No efficacy at 10 mg/kg [3]. In vitro (SD model): Moderate inhibition of spreading depression at sub-micromolar concentrations [6]. | - | | CP-101,606 | NR2B-subunit selective antagonist [3] [6]. | In vivo (R6/2 HD model): No efficacy at 30 mg/kg [3]. In vitro (SD model): No effect on spreading depression [6]. | - | | NVP-AAM077 | GluN2A-preferring antagonist [6]. | In vitro (SD model): Markedly suppressed spreading depression; ~30 times more effective than MK-801 [6]. | High anti-spreading depression potency suggests potential as an anti-migraine agent [6]. | | Memantine | Channel blocker (non-competitive) [7] [5]. | Clinical Use: Approved by the FDA for Alzheimer's disease; generally well-tolerated [7] [5]. | Acts via a membrane-to-channel inhibition (MCI) mechanism [7]. |
For researchers looking to replicate or analyze these studies, here is a detailed methodology from a key negative efficacy study involving this compound and other antagonists.
Understanding how different antagonists work is crucial for drug design. The following diagram illustrates the key mechanisms of NMDA receptor inhibition, highlighting the distinct pathway used by this compound.
The table below summarizes the core information available on this compound, an investigational drug that has not been approved for clinical use.
| Property | Description |
|---|---|
| Drug Class | Competitive NMDA (N-methyl-D-aspartate) receptor antagonist [1] [2]. |
| Primary Mechanism | Antagonizes the NMDA receptor, which is implicated in central sensitization and amplification of pain signals in the nervous system [1] [3]. |
| Demonstrated Efficacy | Efficacious in preclinical models of inflammatory and neuropathic pain [2]. Shown to block chemically-induced thermal hypersensitivity without general antinociceptive effects [1]. |
| Key Limitation | Very low oral bioavailability (3-5%), which has driven prodrug development to improve systemic exposure [2]. |
| Prodrug Development | Oxymethylene-spaced prodrugs (e.g., compound 3a) were synthesized, demonstrating a 2.5-fold increase in systemic exposure of this compound and greater potency/longer duration in a rodent inflammatory pain model [2]. |
For context, the table below lists some commonly used and approved medications for neuropathic pain, which would serve as benchmarks for comparison. The data is derived from a consumer health resource and reflects real-world user ratings [4].
| Medication | Drug Class | Key Considerations |
|---|---|---|
| Pregabalin (Lyrica) [4] | Gamma-aminobutyric acid analog [4] | FDA-approved for neuropathic pain. User rating: 5.7/10 (268 reviews) [4]. |
| Gabapentin [4] | Gamma-aminobutyric acid analog [4] | Widely used, often off-label for neuropathic pain. User rating: 6.1/10 (202 reviews) [4]. |
| Amitriptyline [4] | Tricyclic antidepressant [4] | Frequently used off-label. User rating: 6.9/10 (38 reviews) [4]. |
| Capsaicin Topical [4] | Miscellaneous topical agent [4] | Localized treatment option. User rating: 4.7/10 (7 reviews) [4]. |
| Lidocaine Topical [4] | Topical anesthetic [4] | Localized treatment option. User rating: 3.8/10 (27 reviews) [4]. |
This compound is a competitive antagonist of the NMDA receptor [1] [2]. In neuropathic pain, nerve injury leads to excessive release of the neurotransmitter glutamate. This overactivates NMDA receptors, causing a cascade of events known as central sensitization, where the nervous system becomes chronically hyper-aroused, leading to heightened pain perception (allodynia and hyperalgesia) [3]. By blocking the NMDA receptor, this compound aims to interrupt this maladaptive process.
The following diagram illustrates the key experimental workflow used to evaluate this compound's efficacy in the cited preclinical study on thermal hypersensitivity [1].
The available information highlights several areas where data for a direct comparison is lacking:
| Feature | Perzinfotel (EAA-090) | Ketamine |
|---|---|---|
| Drug Status | Research compound; development discontinued [1] [2]. | Approved anesthetic; approved (esketamine) for treatment-resistant depression [3] [4]. |
| Primary Mechanism | Competitive NMDA receptor antagonist [5] [1]. | Non-competitive NMDA receptor antagonist [6] [4]. |
| Primary Indications (Investigational/Approved) | Investigated for neuroprotection in stroke; lacked analgesic effects [1] [2]. | Anesthesia, treatment-resistant depression, pain management (off-label) [3] [4] [7]. |
| Key Safety Findings | Preclinically, showed a favorable ratio for preventing hypersensitivity versus motor side effects [5]. Good preclinical safety profile [1]. | Well-established side effects: dissociation, hypertension, nausea, potential for abuse [3] [4]. Respiratory depression is rare [4]. |
| Major Development Hurdle | Very low oral bioavailability (3-5%) [2]. | Psychotomimetic effects and abuse potential [3]. |
The distinct profiles of this compound and ketamine are supported by different experimental approaches.
A key study investigating this compound's effects used a rat model of chemically-induced thermal hypersensitivity [5].
Baseline Measurement: The baseline tail-withdrawal response to warm water was established in rats.
Induction of Hypersensitivity: A chemical irritant (Prostaglandin E2, PGE2) was injected into the tail to induce a state of thermal hypersensitivity.
Drug Administration: Rats were treated with this compound or other NMDA receptor antagonists.
Outcome Measures: Researchers measured:
Anti-hypersensitivity effect: The restoration of normal tail-withdrawal latency.
Motor side effects: Any drug-induced reduction in response rates, assessed separately.
A placebo-controlled human study elucidated ketamine's effect on pain processing [7].
Design: A placebo-controlled study in 12 human volunteers.
Drug Administration: A ketamine bolus (0.5 mg/kg) followed by a 20-minute continuous infusion.
Nociceptive Testing: Multiple stimuli were applied:
Temporal Summation: Repeated electrical stimuli (five pulses at 2 Hz) to test "wind-up," a phenomenon of increased pain response linked to central sensitization.
Single Stimuli: Various single stimuli (argon laser, pressure, electrical) were used to assess general hypoalgesia.
Outcome Measures: Both psychophysical (pain thresholds, ratings) and electrophysiological (withdrawal reflex) measurements were recorded.
The following diagram illustrates the key neurobiological mechanisms and effects discussed in the research for these NMDA receptor antagonists.
For research and development professionals, the comparison yields critical insights:
The choice for clinical application is clear, as only ketamine has successfully navigated the development pathway. For drug design, this compound's story highlights that efficacy and safety are not the only hurdles; drug-like properties such as bioavailability are equally critical.
For memantine, the neuroprotective mechanism is well-established and supported by recent human studies.
The following diagram illustrates this voltage-dependent mechanism.
Diagram: Memantine's voltage-dependent NMDA receptor blockade. (A) During normal, strong depolarization, Mg²⁺ is ejected, allowing physiological Ca²⁺ influx. (B) Under pathological conditions, chronic depolarization and excessive glutamate lead to toxic Ca²⁺ levels. (C) Memantine enters the open channel during overactivation, blocking excessive Ca²⁺ influx and providing neuroprotection.
A 2025 systematic review of 51 animal studies provides strong evidence for memantine's neuroprotective effects across various brain injury models [4]. The key outcomes and common experimental methodologies are summarized below.
| Brain Injury Model | Key Neuroprotective Outcomes (Memantine vs. Control) | Common Assessment Methods |
|---|---|---|
| Ischemic Stroke | Reduced infarct size, fewer apoptotic cells, less brain edema, lower oxidative stress, diminished inflammation, improved neurobehavioral scores [4] | Histology (TTC staining), TUNEL assay, brain water content, oxidative stress markers, cytokine levels, behavioral tests (e.g., modified Neurological Severity Score/mNSS) [4] |
| Hemorrhagic Stroke | Less hematoma expansion, reduced brain edema and damage, decreased inflammation, improved neurobehavioral function and survival, prevention of delayed cerebral vasospasm (in subarachnoid hemorrhage) [4] | MRI or histology for hematoma volume, brain water content, neuroscoring, survival analysis, vascular imaging [4] |
| Traumatic Brain Injury (TBI) | Diminished brain injury, reduced lesion volume, less oxidative stress, marked improvement in neurofunctional recovery [4] | Lesion volume measurement, oxidative stress assays, neurofunctional batteries (e.g., motor function tests) [4] |
The search results could not retrieve specific details on this compound's neuroprotective profile or direct comparisons with memantine.
Key Experimental Findings The following data from pharmacokinetic and efficacy studies highlight the prodrug's superior performance.
| Study Type | Experimental Detail | Result |
|---|---|---|
| Pharmacokinetic Study | A 10 mg/kg oral dose of prodrug 3a was compared to a 30 mg/kg oral dose of Perzinfotel [1]. | The dose of 3a yielded a 2.5-fold greater systemic exposure to the active this compound than the triple dose of the parent compound [1]. |
| Efficacy Study | Oral administration in a rodent model of inflammatory pain [1]. | Prodrug 3a was significantly more potent and had a longer duration of activity than this compound [1]. |
Detailed Experimental Methodology The experiments were conducted using well-established industry methods:
The rationale for developing the prodrug stems directly from the pharmacological properties of this compound.
The diagram illustrates the prodrug strategy. This compound itself is a potent and selective competitive antagonist of the NMDA receptor, a target implicated in neuropathic and inflammatory pain [1] [2]. However, its very low oral bioavailability of 3-5% severely limited its therapeutic potential [1]. The prodrug 3a was designed not to be more potent at the receptor, but to be more efficiently absorbed by the body. After absorption, it is rapidly converted in the bloodstream to release the active parent compound, this compound [1].
The table below summarizes the key information available from the search results. Notably, specific PK parameters (such as AUC, Cmax, Tmax, or half-life) for this compound across different species are not reported.
| Property | Description |
|---|---|
| Drug Class | Selective, competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. |
| Reported Efficacy | Blocked prostaglandin E2 (PGE2)- and capsaicin-induced thermal hypersensitivity in rats. Doses of 10 mg/kg intraperitoneal or 100 mg/kg oral were effective [1]. |
| Reported Cross-Species Data | A study in a Huntington's disease mouse model (R6/2) noted that in preliminary testing, This compound had undetectable blood levels with all routes of administration [2]. |
| Experimental Protocol (from [2]) | In the Huntington's disease model study, this compound was administered to R6/2 mice via subcutaneous injection at 10 mg/kg, formulated in 10% PEG400 in 50mM Phosphate, pH 8. Treatment was twice daily from 6 weeks of age. |
The finding of "undetectable blood levels" is a critical piece of information for any research and development professional. It points to significant challenges that may have halted further PK characterization.
Based on these pathways, your research could focus on:
Perzinfotel (EAA-090) is an investigational compound that has been studied as a selective and competitive antagonist of the NMDA receptor [1] [2]. The key available data comes from a 2005 preclinical study on its acute effects [1] [3].
Table: Preclinical Profile of this compound
| Aspect | Details |
|---|---|
| Drug Name | This compound (EAA-090) [2] |
| Mechanism of Action | Selective, competitive NMDA receptor antagonist [1] |
| Primary Indication Study | Investigation for treatment of painful diabetic neuropathy (Phase 2, terminated) [2] |
| Key Preclinical Finding | Blocked chemically induced thermal hypersensitivity in rats without antinociceptive effects [1] |
| Comparative Advantage | Superior therapeutic ratio (effectiveness vs. adverse effects) compared to other NMDA receptor antagonists (e.g., memantine, ketamine) in preclinical models [1] |
The core experimental data for this compound comes from a study on its ability to block chemically induced thermal hypersensitivity [1] [3]. The methodology is summarized below:
As a competitive NMDA receptor antagonist, this compound binds to the glutamate site of the receptor, competing with the natural agonist to prevent receptor overactivation [1]. This mechanism is distinct from uncompetitive antagonists like ketamine or memantine, which block the ion channel after the receptor is activated [4].
The following diagram illustrates this mechanism and its functional consequence in the context of the described experiment.
For researchers, it is crucial to note that this compound's development appears to have stalled. While it showed a promising preclinical profile, a Phase 2 clinical trial for painful diabetic neuropathy was terminated (the public record does not state the reason) [2]. Furthermore, in recent scientific literature (e.g., a 2025 publication), this compound is primarily referenced as a pharmacological benchmark or structural template in medicinal chemistry, particularly for its squaramide motif, which is explored as a bioisostere for amino-acid groups in drug design [5] [6].
Given the lack of publicly available long-term studies, here are suggestions for your research:
A competitive binding assay is a method used to measure how an analyte (like a drug candidate) competes with a labeled reagent for a limited number of binding sites on a target protein [1]. The amount of labeled analyte that binds to the protein is inversely proportional to the concentration of the competing, unlabeled analyte [1].
This method is crucial in drug discovery for characterizing the binding behavior of low molecular weight compounds to their targets, especially when dealing with very small molecules where direct measurement can be challenging [2].
There are two primary classes of these assays, which differ in their setup [2]:
| Assay Type | Immobilized Component | Components in Solution |
|---|---|---|
| Surface Competition | Primary target (Protein A) | Molecule of interest (Drug B) & known third-party binder (Protein C) |
| Solution Competition | Known third-party binder (Protein C) | Primary target (Protein A) & molecule of interest (Drug B) |
The following diagram illustrates the fundamental workflow and logical relationship between components in these two types of competitive binding assays.
When validating any competitive binding assay, researchers must rigorously test a set of standard performance characteristics to ensure the data is reliable and reproducible. The table below summarizes these core parameters, drawing from examples of validated assays for other drugs [3].
| Validation Parameter | Description & Experimental Consideration |
|---|---|
| Precision | Assesses the assay's reproducibility. Measured by repeatedly testing positive controls (e.g., Low and High Positive Controls) and calculating the percentage coefficient of variation (%CV) between runs [3]. |
| Sensitivity | Defines the lowest concentration of the molecule that can be reliably detected. Determined by testing serially diluted positive controls and establishing a minimum detectable concentration [3]. |
| Selectivity | Confirms the assay accurately measures the molecule in a complex biological matrix (e.g., serum). Tested by spiking the positive control into different lots of the matrix and verifying recovery [3]. |
| Hook Effect | Investigates whether very high concentrations of the molecule can cause a false signal decrease. Checked by testing samples with extremely high concentrations of the positive control [3]. |
| Robustness | Evaluates how small, deliberate changes in assay conditions (e.g., incubation time, temperature) affect the results [3]. |
| Drug Tolerance | Critical for clinical samples. Measures the assay's ability to detect antibodies (or the molecule) in the presence of the circulating drug. Often requires a drug removal step (e.g., using acid dissociation and magnetic beads) prior to the assay [3]. |
| Stability | Determines how long samples and critical reagents (like the target protein) can be stored under various conditions (e.g., frozen, refrigerated) without losing activity [3]. |
Acute Toxic